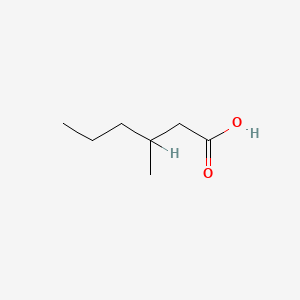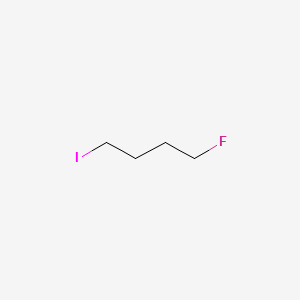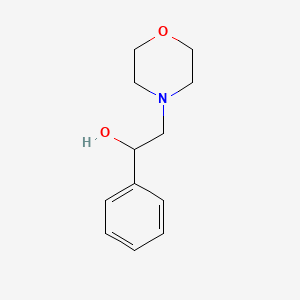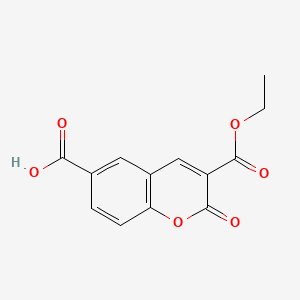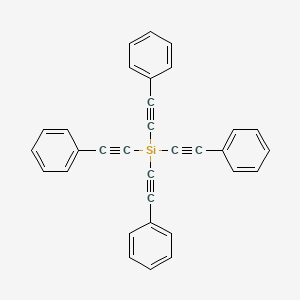
Tetrakis(phenylethynyl)silane
Overview
Description
Tetrakis(phenylethynyl)silane is an organosilicon compound with the molecular formula C₃₂H₂₀Si. It is characterized by a silicon atom bonded to four phenylethynyl groups. This compound is notable for its unique tetrahedral structure, which imparts distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(phenylethynyl)silane can be synthesized through a reaction involving silicon tetrachloride and phenylacetylene in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.
Substitution: The phenylethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones, while reduction can produce phenylethylsilane derivatives .
Scientific Research Applications
Tetrakis(phenylethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based materials and as a building block for complex organic molecules.
Biology: Its derivatives are explored for potential use in drug delivery systems and as bioactive compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism by which tetrakis(phenylethynyl)silane exerts its effects is primarily through its ability to form stable bonds with various functional groups. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The phenylethynyl groups provide sites for further functionalization, enabling the creation of complex molecular architectures .
Comparison with Similar Compounds
Tetrakis(arylethynyl)silanes: These compounds have similar structures but differ in the substitution patterns on the aryl groups.
Phenylacetylene-capped silicon nanoparticles: These materials share the phenylethynyl functional group but are used in different applications, such as thermoelectric materials.
Uniqueness: Tetrakis(phenylethynyl)silane is unique due to its tetrahedral structure and the presence of four phenylethynyl groups, which provide multiple sites for chemical modification. This makes it a valuable compound for creating complex molecular structures and advanced materials .
Properties
IUPAC Name |
tetrakis(2-phenylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Si/c1-5-13-29(14-6-1)21-25-33(26-22-30-15-7-2-8-16-30,27-23-31-17-9-3-10-18-31)28-24-32-19-11-4-12-20-32/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHYYXOHVQKQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283703 | |
| Record name | Tetrakis(phenylethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18769-86-3 | |
| Record name | NSC33024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis(phenylethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


